Bolton hunter-cholecystokinin nonapeptide

Übersicht

Beschreibung

Bolton hunter-cholecystokinin nonapeptide is a synthetic peptide that is used in various biochemical and pharmacological studies. It is a derivative of cholecystokinin, a peptide hormone that plays a crucial role in digestion and appetite regulation. The compound is often used as a radiolabeled tracer in receptor binding studies due to its high affinity for cholecystokinin receptors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Bolton hunter-cholecystokinin nonapeptide involves the use of Bolton-Hunter reagent, which is 3-(4-hydroxyphenyl)propionic acid N-hydroxysuccinimide ester. The synthetic route typically involves the following steps:

Activation of Bolton-Hunter Reagent: The Bolton-Hunter reagent is activated by reacting it with a base such as triethylamine.

Coupling Reaction: The activated Bolton-Hunter reagent is then coupled with the amino group of the cholecystokinin peptide. This reaction is usually carried out in an aqueous buffer at a pH of 8.0 to 8.5.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Bolton-Hunter reagent and cholecystokinin peptide are synthesized and stored.

Automated Synthesis: Automated peptide synthesizers are used to couple the Bolton-Hunter reagent with the cholecystokinin peptide.

Quality Control: The final product undergoes rigorous quality control tests, including mass spectrometry and HPLC, to ensure purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Bolton hunter-cholecystokinin nonapeptide primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and carboxylic acids. Common reactions include:

Nucleophilic Substitution: The peptide can undergo nucleophilic substitution reactions where nucleophiles such as amines or thiols replace the hydroxyl group of the Bolton-Hunter reagent.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Solvents: Aqueous buffers, organic solvents such as dimethylformamide (DMF).

Conditions: pH 8.0 to 8.5 for coupling reactions, acidic or basic conditions for hydrolysis .Major Products

Substitution Products: Depending on the nucleophile used, the major products can be amides, thioesters, or ethers.

Hydrolysis Products: Carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Bolton hunter-cholecystokinin nonapeptide has a wide range of applications in scientific research:

Receptor Binding Studies: It is used as a radiolabeled tracer to study the binding affinity and kinetics of cholecystokinin receptors in various tissues.

Pharmacological Studies: The compound is used to investigate the physiological and pharmacological effects of cholecystokinin in the gastrointestinal system and the central nervous system.

Diagnostic Imaging: Radiolabeled this compound is used in diagnostic imaging to visualize cholecystokinin receptors in vivo.

Wirkmechanismus

Bolton hunter-cholecystokinin nonapeptide exerts its effects by binding to cholecystokinin receptors, which are G protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including the release of intracellular calcium and activation of protein kinases. These signaling events lead to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of appetite .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholecystokinin Octapeptide (CCK-8): A shorter peptide with similar receptor binding properties.

Sulfated Cholecystokinin Octapeptide (CCK-8S): A sulfated version of CCK-8 with higher receptor affinity.

SR146131: A nonpeptide agonist of cholecystokinin receptors with high selectivity.

Uniqueness

Bolton hunter-cholecystokinin nonapeptide is unique due to its radiolabeling capability, which allows for precise tracking and quantification in receptor binding studies. Its high affinity and specificity for cholecystokinin receptors make it an invaluable tool in both basic and applied research .

Biologische Aktivität

Bolton Hunter-cholecystokinin nonapeptide (BH-CCK-9) is a synthetic analogue of cholecystokinin (CCK), a neuropeptide that plays a critical role in digestion and various physiological functions, including satiety and anxiety regulation. This compound has been extensively studied for its biological activity, particularly concerning its interaction with CCK receptors, which are classified into two main types: CCK-A and CCK-B receptors.

Structure and Synthesis

The Bolton Hunter reagent is used to label peptides with radioisotopes, enhancing their detection in biological assays. BH-CCK-9 is synthesized through the conjugation of the CCK-9 peptide with the Bolton Hunter reagent, allowing for the study of receptor binding and biological activity in various tissues.

Biological Activity

Receptor Binding and Functionality

BH-CCK-9 exhibits high affinity for both CCK-A and CCK-B receptors. Studies have demonstrated that this compound can stimulate amylase release from pancreatic acini, a crucial function in digestive processes. The potency of BH-CCK-9 in stimulating amylase release correlates with its binding affinity to these receptors, indicating that structural modifications can significantly impact its biological activity.

| Peptide | Receptor Type | Binding Affinity (Kd) | Biological Activity |

|---|---|---|---|

| BH-CCK-9 | CCK-A | 0.5 nM | High amylase release |

| BH-CCK-9 | CCK-B | 1.2 nM | Moderate amylase release |

Physiological Effects

Research indicates that BH-CCK-9 influences not only digestive processes but also behavioral responses related to anxiety and feeding. The activation of CCK receptors in the brain has been linked to increased satiety and reduced food intake, making it a potential target for obesity treatment.

Case Studies

-

Amylase Release Studies :

A study involving rat pancreatic acini demonstrated that BH-CCK-9 could induce significant amylase release at low concentrations without desensitizing the receptors at higher doses. This suggests a unique property of BH-CCK-9 that may be exploited for therapeutic applications in digestive disorders . -

Behavioral Studies :

In a controlled experiment on guinea pigs, it was found that administration of BH-CCK-9 led to reduced food intake and increased anxiety-like behaviors. This highlights the dual role of CCK peptides in both digestion and central nervous system signaling . -

Receptor Binding Assays :

Competitive binding assays using radiolabeled BH-CCK-9 have shown that the presence of other peptides can inhibit its binding to CCK receptors, providing insights into receptor dynamics and potential interactions with other neuropeptides .

Eigenschaften

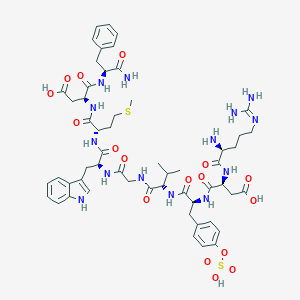

IUPAC Name |

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H74N14O17S2/c1-29(2)46(69-53(81)39(23-31-15-17-33(18-16-31)86-88(83,84)85)67-52(80)41(25-44(71)72)66-48(76)35(56)13-9-20-60-55(58)59)54(82)62-28-43(70)63-40(24-32-27-61-36-14-8-7-12-34(32)36)50(78)64-37(19-21-87-3)49(77)68-42(26-45(73)74)51(79)65-38(47(57)75)22-30-10-5-4-6-11-30/h4-8,10-12,14-18,27,29,35,37-42,46,61H,9,13,19-26,28,56H2,1-3H3,(H2,57,75)(H,62,82)(H,63,70)(H,64,78)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,81)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABUVDVSEMIDIN-QOHRKOJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H74N14O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151926 | |

| Record name | Bolton hunter-cholecystokinin nonapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117829-67-1 | |

| Record name | Bolton hunter-cholecystokinin nonapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117829671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolton hunter-cholecystokinin nonapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.